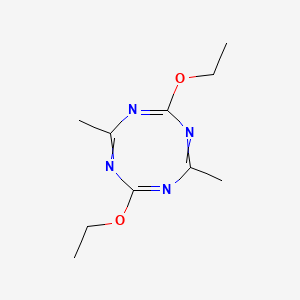
(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and four nitrogen atoms arranged in a tetrazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing ethoxy and methyl groups in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1E,5E)-1-Iodopentadeca-1,5-diene
- (1E,5E,8R)-1,5-dimethyl-8-prop-1-en-2-yl-cyclodeca-1,5-diene
Uniqueness
(1E,5E)-2,6-Diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine is unique due to its tetrazocine ring structure and the presence of ethoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
86146-62-5 |
|---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2,6-diethoxy-4,8-dimethyl-1,3,5,7-tetrazocine |
InChI |
InChI=1S/C10H16N4O2/c1-5-15-9-11-7(3)13-10(16-6-2)14-8(4)12-9/h5-6H2,1-4H3 |
InChI Key |
ZVTWNXTXRJAPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=NC(=N1)C)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



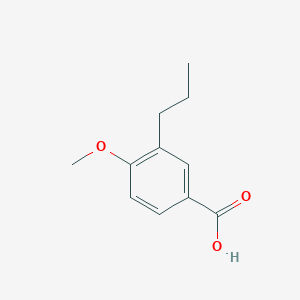

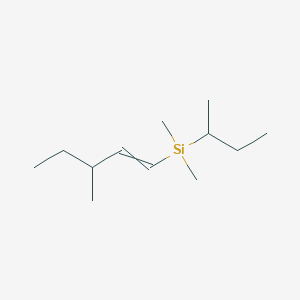
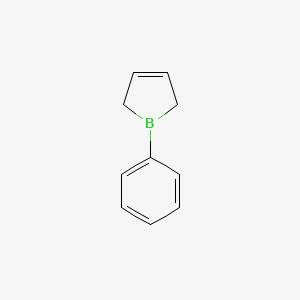
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)

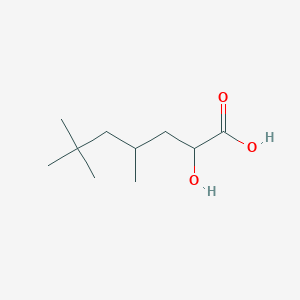
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)


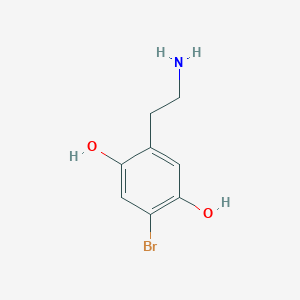
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
